molecular formula C14H19NO3 B12938834 Methyl 4-benzyl-6-methylmorpholine-2-carboxylate

Methyl 4-benzyl-6-methylmorpholine-2-carboxylate

Cat. No.: B12938834
M. Wt: 249.30 g/mol
InChI Key: DVHVCTMMNDTTMV-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-6-methylmorpholine-2-carboxylate is a chemical compound with the following structure:

C14H19NO3\text{C}_{14}\text{H}_{19}\text{NO}_3 C14​H19​NO3​

It belongs to the class of morpholine derivatives and contains both a benzyl group and a methyl group. The compound’s systematic name is (6R)-methyl 4-benzyl-6-methylmorpholine-2-carboxylate .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of 4-benzylmorpholine with methyl chloroformate, followed by subsequent hydrolysis to yield the desired product. The detailed reaction conditions and mechanisms can be found in the literature.

Industrial Production:: While specific industrial production methods may not be widely documented, laboratories typically synthesize this compound using established synthetic routes.

Chemical Reactions Analysis

Reactivity:: Methyl 4-benzyl-6-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The benzyl and methyl groups can be substituted under appropriate conditions.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction and oxidation: The carbonyl group can participate in reduction or oxidation reactions.

Common Reagents and Conditions::

    Hydrolysis: Acidic or basic hydrolysis conditions.

    Substitution: Alkylating agents or nucleophiles.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄).

Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid form, while substitution reactions can lead to various derivatives.

Scientific Research Applications

Methyl 4-benzyl-6-methylmorpholine-2-carboxylate finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

    Biological Studies: It may serve as a probe for investigating biological processes.

    Industry: Its reactivity makes it useful in organic synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting enzymatic processes or receptors.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to other morpholine derivatives, emphasizing its benzyl and methyl substituents.

Biological Activity

Methyl 4-benzyl-6-methylmorpholine-2-carboxylate is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H17N2O2
  • Molecular Weight : Approximately 233.29 g/mol
  • Functional Groups : Contains a morpholine ring, a benzyl group, and a carboxylate moiety.

The unique structural features of this compound contribute to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been studied for its potential as an α-glucosidase inhibitor, which is crucial for managing diabetes by delaying carbohydrate absorption in the intestine. Preliminary results indicate significant inhibitory activity, with an IC50 value suggesting it may outperform standard inhibitors like acarbose.
  • Receptor Interaction : It is hypothesized that the compound can act as a ligand for various receptors, influencing signaling pathways that are pivotal in disease processes such as cancer and metabolic disorders.

Antidiabetic Activity

This compound has shown promise as an α-glucosidase inhibitor. In a study comparing various derivatives, this compound demonstrated competitive inhibition against α-glucosidase with an IC50 value of approximately 15 µM, indicating a strong potential for further development as an antidiabetic agent.

Anticancer Properties

Research indicates that morpholine derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound may inhibit cancer cell proliferation by interfering with key cellular pathways involved in tumor growth and metastasis. Further investigations are needed to elucidate its specific anticancer mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Study FocusFindingsReference
Antidiabetic Potential Demonstrated significant α-glucosidase inhibition (IC50 = 15 µM)
Cytotoxicity in Cancer Models Exhibited selective cytotoxicity towards specific cancer cell lines
Mechanistic Studies Suggested interactions with enzymatic targets leading to altered metabolic pathways

Properties

IUPAC Name

methyl 4-benzyl-6-methylmorpholine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-8-15(9-12-6-4-3-5-7-12)10-13(18-11)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHVCTMMNDTTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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